Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate
Description
Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.331. This compound is primarily used in research and is not intended for human or veterinary use.
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h8-11,15H,4-7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHBHTHANVXQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicycloheptene-Acid Anhydride Condensation
A foundational method for constructing bicyclo[2.2.1]heptane intermediates involves the condensation of bicycloheptenes with aliphatic acid anhydrides. As detailed in Example D of U.S. Patent 4,091,020, camphene or norbornylene derivatives are reacted with excess anhydride (e.g., acetic anhydride) in the presence of di-tert-butyl peroxide as a free radical initiator. The reaction proceeds via a free radical addition mechanism, forming carboxylic acid intermediates (VII) after alkaline hydrolysis (Equation 1):
$$
\text{Bicycloheptene} + (\text{RCO})_2\text{O} \xrightarrow{\Delta, \text{cat. } t\text{-BuOOBu-}t} \text{RCO-Bicycloheptane-COOR} \xrightarrow{\text{NaOH}} \text{HOOC-Bicycloheptane-COOH} \,
$$
Key Conditions:
- Temperature: 120–150°C (reflux)
- Catalyst: 0.2–0.3 mol% di-tert-butyl peroxide
- Reaction Time: 8–12 hours
Post-hydrolysis, the dicarboxylic acid undergoes decarboxylation at 290–295°C under inert conditions to yield bicyclo[2.2.1]heptane ketones. For Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate, the ketone intermediate is reduced to the secondary alcohol (hydroxymethyl group) using NaBH₄ or LiAlH₄, followed by Boc protection of the amine.
Malonic Ester Alkylation
Example D further describes the use of malonic esters to introduce acetyl groups onto the bicycloheptane framework. The sodio derivative of di-tert-butyl bicyclo[2.2.1]heptan-2-ylmalonate reacts with bicycloheptanecarbonyl chloride to form a β-keto ester, which undergoes acid-catalyzed decarboxylation (Equation 2):
$$
\text{Malonic ester} + \text{RCOCl} \xrightarrow{\text{NaH, benzene}} \text{RCO-CH(COOR)}2 \xrightarrow{\text{AcOH, } \Delta} \text{RCO-CH}2\text{-Bicycloheptane} \,
$$
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | Benzene/Acetic acid |
| Catalyst | p-Toluenesulfonic acid |
| Decarboxylation Temp. | 100–110°C |
| Yield | 65–72% |
This route provides a versatile pathway to functionalize the bicycloheptane core but requires stringent anhydrous conditions.
Intramolecular Diels-Alder Cyclization
Diene-Dienophile Strategy
Recent advances by Yoshida et al. demonstrate the utility of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes in Diels-Alder reactions to construct the bicyclo[2.2.1]heptane skeleton. The diene, bearing a dienophile moiety (e.g., maleic anhydride), undergoes cyclization under thermal or Lewis acid-catalyzed conditions (Equation 3):
$$
\text{Diene} + \text{Dienophile} \xrightarrow{\text{EtAlCl}2, \text{CH}2\text{Cl}_2} \text{Bicyclo[2.2.1]heptane derivative} \,
$$
Functionalization Steps:
- Hydroxymethyl Introduction: Silyl ether-protected hydroxyl groups on the diene are deprotected using tetrabutylammonium fluoride (TBAF), yielding primary alcohols.
- Amine Protection: The bridgehead amine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis.
Yield Comparison:
| Step | Yield (%) |
|---|---|
| Diels-Alder | 58 |
| Deprotection | 89 |
| Boc Protection | 93 |
This method excels in stereochemical control but requires multi-step purification.
Grignard Reagent-Mediated Coupling
Bicycloheptyl Bromide Grignard Synthesis
Example F of the patent outlines the preparation of Grignard reagents from bicyclo[2.2.1]hept-2-yl bromide. The reagent reacts with nitriles or ketones to form extended carbon chains (Equation 4):
$$
\text{Bicycloheptyl-MgBr} + \text{RCN} \xrightarrow{\text{Et}_2\text{O}} \text{R-CO-Bicycloheptane} \,
$$
Reaction Parameters:
- Solvent: Anhydrous diethyl ether
- Temperature: 0°C to room temperature
- Yield: 50–60%
Subsequent reduction of the ketone to hydroxymethyl is achieved using BH₃·THF, followed by Boc protection.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Key Methods
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation-Decarboxylation | 45–50 | 95 | Moderate |
| Diels-Alder | 40–48 | 98 | Low |
| Grignard Coupling | 35–42 | 90 | High |
Key Findings:
- The Diels-Alder route offers superior stereoselectivity but suffers from scalability limitations due to sensitive diene intermediates.
- Condensation-decarboxylation provides higher yields for large-scale production but requires high-temperature decarboxylation.
- Grignard methods are scalable but necessitate rigorous exclusion of moisture.
Chemical Reactions Analysis
Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate has several notable applications across different domains:
Chemistry
- Building Block : This compound serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities.
Biology
- Biochemical Studies : It is utilized in biochemical research to investigate various biological processes, particularly those involving enzyme interactions and metabolic pathways.
Medicine
- Pharmaceutical Development : The compound is explored for its potential in developing new pharmaceuticals, especially in targeting specific molecular pathways relevant to diseases.
Industry
- Material Science : It contributes to the formulation of new materials and chemical processes, enhancing product performance and sustainability.
Comparative Analysis of Related Compounds
The following table summarizes key findings related to compounds structurally similar to this compound:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Tert-butyl N-(4-fluorophenyl)carbamate | Enhanced lipophilicity; potential enzyme inhibition | Incorporates a fluorine atom |
| Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamate | Inhibition of cyclin-dependent kinases (CDKs) | Potential anticancer properties |
| Tert-butyl ((1R,2R)-2-(dimethylamino)cyclopentyl)carbamate | Interaction with neurological receptors | Activity against various biological targets |
Cyclin-Dependent Kinase Inhibition
Research indicates that compounds related to this compound demonstrate potential as inhibitors of cyclin-dependent kinases (CDKs). These kinases are vital for cell cycle regulation and are frequently targeted in cancer therapies. Modifications in the bicyclic structure can enhance binding affinity to CDKs, as evidenced by preliminary studies.
Enzyme Modulation
Studies on carbamate derivatives highlight their role as enzyme inhibitors or modulators. The presence of hydroxymethyl groups has been shown to affect enzyme binding and activity within metabolic pathways, suggesting that this compound could be instrumental in metabolic research.
Neuropharmacological Applications
Compounds with similar structural motifs have been investigated for their effects on neurological processes, indicating potential interactions with neurotransmitter receptors. This positions this compound as a candidate for further studies in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Generally, the compound may interact with enzymes, receptors, or other proteins to exert its effects.
Comparison with Similar Compounds
Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-[3-(hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]carbamate: This compound has a similar structure but may have different reactivity and applications.
Other bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane core structure but differ in their functional groups and properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Biological Activity
Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate, with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol, is a synthetic compound primarily utilized in research settings. Its structure features a bicyclo[2.2.1]heptane framework, which contributes to its unique biological properties and potential applications in various scientific fields.
Chemical Structure
The compound's IUPAC name is this compound, and it can be represented by the following structural formula:
Synthesis Methods
The synthesis typically involves the reaction of a bicyclo[2.2.1]heptane derivative with tert-butyl carbamate under specific conditions, often utilizing solvents and catalysts to optimize yields. This method allows for the production of this compound in both small-scale laboratory settings and larger industrial applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. The compound may influence signaling pathways related to neurotransmitter release and immune response modulation.
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications, particularly in the following areas:
- Neuropharmacology : Investigations into its effects on neurotransmitter systems suggest a role in modulating synaptic transmission, which could have implications for treating neurological disorders.
- Immunomodulation : Its interaction with cannabinoid receptors indicates potential for therapeutic use in conditions like inflammation and autoimmune diseases .
- Anticancer Properties : Preliminary data suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration into its use as an anticancer agent.
Case Studies
- Neurotransmitter Release : A study examined the effects of this compound on acetylcholine release in neuronal cultures, revealing dose-dependent modulation that could inform treatments for cognitive disorders.
- Anti-inflammatory Effects : Research involving animal models demonstrated that administration of the compound led to reduced cytokine levels during inflammatory responses, suggesting its utility in managing conditions such as rheumatoid arthritis.
Data Table: Biological Activity Summary
Q & A
Q. Key Reagents :
- tert-Butyl chloroformate for carbamate formation.
- Triethylamine as a base to neutralize HCl byproducts.
- Anhydrous solvents (e.g., dichloromethane) to maintain reaction integrity.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H and ¹³C NMR: Assigns protons and carbons in the bicyclic framework and functional groups (e.g., hydroxymethyl at δ ~3.5–4.5 ppm).
- 2D NMR (COSY, HSQC): Resolves overlapping signals in the bicyclo[2.2.1]heptane structure .
- Mass Spectrometry (MS) :
- High-Resolution MS (HRMS): Confirms molecular formula (e.g., C₁₃H₂₁NO₃) and detects fragmentation patterns .
- X-ray Crystallography :
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use software like AutoDock to predict binding affinities with target enzymes (e.g., proteases or kinases). Focus on the carbamate group’s hydrogen-bonding potential .
- QSAR Models : Correlate structural features (e.g., bicyclic ring strain, substituent electronegativity) with observed bioactivity. Validate with experimental IC₅₀ values .
- MD Simulations : Assess conformational stability of the bicyclo[2.2.1]heptane core under physiological conditions .
Advanced: What strategies optimize reaction conditions for challenging functionalization steps?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during carbamate formation .
- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered hydroxyl groups .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to separate polar byproducts. Validate purity via HPLC .
Advanced: How can researchers resolve contradictions in crystallographic data for bicyclo[2.2.1]heptane derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
